![molecular formula C27H20N2O2S B4723072 (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B4723072.png)
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone
Overview
Description
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as a therapeutic agent.
Mechanism of Action
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key mediator of B-cell receptor signaling. By inhibiting BTK, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone prevents the activation and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone has been shown to have both biochemical and physiological effects on cancer cells. It inhibits the phosphorylation of BTK and downstream signaling molecules, leading to the inhibition of cell growth and proliferation. (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone also induces apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone in lab experiments is its specificity for BTK, which allows for targeted inhibition of cancer cells. However, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone has also been shown to have off-target effects on other kinases, which may limit its effectiveness as a therapeutic agent. Additionally, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone has poor solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Future Directions
Future research on (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone may focus on improving its solubility and pharmacokinetic properties to enhance its effectiveness as a therapeutic agent. Additionally, further studies may investigate the potential of (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone in combination with other cancer treatments to enhance their efficacy. The development of (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone analogs may also be explored to improve its specificity and reduce off-target effects. Overall, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone shows promise as a potential therapeutic agent in the treatment of cancer, and further research is needed to fully understand its potential.
Scientific Research Applications
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including B-cell malignancies, non-small cell lung cancer, and melanoma. (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-(4-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c1-31-20-14-12-19(13-15-20)25(30)26-24(28)23-21(17-8-4-2-5-9-17)16-22(29-27(23)32-26)18-10-6-3-7-11-18/h2-16H,28H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCKRMGZRYPPHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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